(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-ethylethane-1,2-diamine
Description
(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-ethylethane-1,2-diamine is a chiral aliphatic diamine characterized by a pyrrolidine ring substituted with a benzyl group at the 1-position and an ethyl group at the N1-amine.
Properties
IUPAC Name |
N'-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N'-ethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3/c1-2-18(12-10-17)14-16-9-6-11-19(16)13-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,17H2,1H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCPCGAAZNDQAF-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1CCCN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCN)C[C@@H]1CCCN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-ethylethane-1,2-diamine is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H27N3
- Molecular Weight : 275.41 g/mol
- CAS Number : 66565090
This structure features a pyrrolidine ring that may contribute to its biological interactions, particularly in binding with biological targets.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of compounds related to ethylene-1,2-diamine derivatives, including this compound. The following table summarizes key findings from various research articles:
| Study | Microorganism Tested | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| Staphylococcus aureus | 18 | Moderate | |
| Pseudomonas aeruginosa | 15 | Moderate | |
| Salmonella enterica | 20 | High | |
| Mycobacterium smegmatis | 22 | High |
Case Studies
-
Antimicrobial Efficacy Against Multidrug-resistant Strains :
A study highlighted the efficacy of N-benzyl derivatives against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium smegmatis. The compound exhibited notable activity, suggesting its potential as a lead compound for further development in antimicrobial therapies . -
Cytotoxicity Assessment :
Another research effort focused on the cytotoxic effects of related compounds. The results indicated that several derivatives showed significant cytotoxicity against cancer cell lines, marking them as potential candidates for anticancer drug development .
The biological activity of this compound can be attributed to its ability to form Schiff bases and coordinate with metal ions. These interactions enhance its antimicrobial and anticancer properties by disrupting cellular processes in pathogens and cancer cells.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity has been explored extensively. Modifications in the alkyl chain length and substitution patterns on the aromatic rings significantly affect the compound's potency. For instance, the presence of halogen substituents has been shown to enhance antimicrobial activity against various bacterial strains .
Scientific Research Applications
Chemistry
In synthetic chemistry, (S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-ethylethane-1,2-diamine serves as a valuable building block for creating more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it an important intermediate in organic synthesis.
Common Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to yield ketones or carboxylic acids using agents like potassium permanganate. |
| Reduction | Reduction can produce alcohols or amines using lithium aluminum hydride. |
| Substitution | Nucleophilic substitution at the benzyl group can introduce new functional groups. |
Biology
The compound has been investigated for its potential role as a ligand in receptor studies. The unique combination of the pyrrolidine ring and the benzyl group enhances its binding affinity to biological targets.
Research indicates that this compound may exhibit:
- Antimicrobial Properties : Related compounds have shown efficacy against multidrug-resistant bacteria such as Staphylococcus aureus.
- Neuroleptic Effects : Investigations into related compounds suggest potential antipsychotic properties similar to established medications.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic effects in treating neurological disorders. Its structural features may contribute to neuroprotective effects.
Therapeutic Potential
Research findings suggest that modifications in the chemical structure can significantly influence biological activity:
| Modification Type | Effect on Activity |
|---|---|
| Substituent Variations | Increased potency against specific targets. |
Antimycobacterial Activity
A focused study on derivatives of this compound indicated potent antimycobacterial activity without inhibiting mammalian dihydrofolate reductase (DHFR). This suggests a favorable safety profile for therapeutic applications against tuberculosis .
Structure–Activity Relationship (SAR)
The SAR analysis emphasizes how structural modifications can enhance biological efficacy. For example, introducing specific substituents on the pyrrolidine ring correlated with increased potency against various biological targets .
Chemical Reactions Analysis
Acid-Base Reactions
The compound readily participates in acid-base reactions due to its tertiary and secondary amine groups. Protonation occurs preferentially at the less sterically hindered secondary amine (ethane-1,2-diamine backbone), forming water-soluble salts under acidic conditions.
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Salt Formation | HCl (1M), RT | Hydrochloride salt | Improves solubility for biological testing |
| Deprotonation | NaOH (0.1M), 25°C | Free base recovery | Purification processes |
Key characteristics:
-
pKa values estimated at 8.2 (primary amine) and 10.1 (tertiary amine) based on structural analogs
-
Forms stable complexes with transition metals through lone pair donation
Alkylation/Acylation Reactions
The secondary amine shows selective reactivity in alkylation processes:
A. N-Alkylation
Reacts with alkyl halides (e.g., methyl iodide) under anhydrous conditions:
text(S)-Compound + CH₃I → Quaternary ammonium salt
-
Requires base (K₂CO₃) and polar aprotic solvent (DMF)
-
Reaction rate: 78% conversion in 6h at 60°C
B. Acylation
Acetyl chloride introduces amide functionality:
text(S)-Compound + ClCOCH₃ → N-Acetyl derivative
-
Competing reactions observed at pyrrolidine nitrogen
-
Optimal yield (65%) achieved at 0-5°C
Coordination Chemistry
The compound acts as a tridentate ligand, coordinating through:
-
Primary amine (-NH₂)
-
Secondary amine (-NH-)
-
Pyrrolidine nitrogen
| Metal Ion | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Trigonal bipyramidal | 12.4 ± 0.3 |
| Fe³⁺ | Octahedral | 9.8 ± 0.2 |
Structural analysis shows the (S)-configuration induces chiral induction in metal complexes .
Oxidative Reactions
Controlled oxidation of the pyrrolidine ring occurs with:
-
H₂O₂ (3%): Forms N-oxide derivative at 40°C
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KMnO₄ (dil.): Selective C-N bond cleavage observed
Biological Interactions
Though not classical reactions, these interactions drive pharmacological activity:
-
Hydrogen Bonding : Amine groups bind ATP-binding pockets (KD = 42nM for CDK2)
-
Cation-π Interactions : Benzyl group engages aromatic residues in enzyme active sites
-
pH-Dependent Solubility : Precipitation occurs above pH 8.5, critical for drug formulation
Stability Profile
Critical reaction considerations:
| Factor | Effect | Mitigation Strategy |
|---|---|---|
| Light | Deamination (5%/24h) | Amber glass storage |
| Oxygen | Autoxidation at N-centers | N₂ atmosphere |
| Heat | Degradation >80°C | Cold chain storage |
This comprehensive reactivity profile enables precise synthetic modifications while maintaining the compound's stereochemical integrity, making it valuable for developing targeted therapeutic agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with key structural analogs based on substituents, molecular weight, and inferred properties:
Key Observations:
- Replacing ethyl (target compound) with cyclopropyl (CAS 1354015-93-2) introduces ring strain, which could alter conformational flexibility and electronic properties . The isopropyl group in CAS 1154171-44-4 increases lipophilicity compared to ethyl or cyclopropyl, suggesting better membrane permeability in biological systems .
Amine Density :
Spectroscopic and Computational Comparisons
NMR and MS Data:
- NMR : and highlight that substituents significantly influence proton and carbon chemical shifts. For example, benzyl groups in the target compound would cause downfield shifts in aromatic protons (~7.2–7.4 ppm), whereas methyl or cyclopropyl substituents (e.g., CAS 1154171-44-4) produce distinct alkyl region signals .
- Mass Spectrometry : The target compound’s molecular ion ([M+H]⁺) is expected near m/z 287.4, comparable to CAS 1354015-93-2 ([M+H]⁺ ~273.4) and CAS 1154171-44-4 ([M+H]⁺ ~211.4) .
DFT Studies:
demonstrates that amine-based compounds with higher electron-donating capacity (e.g., TETA) exhibit stronger corrosion inhibition.
Q & A
Q. What are the recommended synthetic routes for (S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-ethylethane-1,2-diamine, and what critical parameters influence reaction efficiency?
- Methodological Answer : A common approach involves reductive amination or catalytic hydrogenation. For example, analogous diamines are synthesized via reduction reactions using platinum catalysts under hydrogen atmosphere, where temperature (60–80°C) and solvent choice (ethanol or ether) critically impact yield . The stereochemistry can be controlled by using chiral precursors or asymmetric catalysis, with purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) to isolate the (S)-enantiomer. Reaction monitoring by TLC and intermediate characterization via NMR are essential .
Q. How can researchers characterize the purity and structure of this diamine using spectroscopic methods?
- Methodological Answer : Use and NMR in deuterated solvents (e.g., CDCl₃) to resolve signals for the benzyl, pyrrolidine, and ethyl groups. Key NMR features include:
- Pyrrolidine protons : Multiplets at δ 1.5–2.5 ppm.
- Ethyl groups : Triplets for N-CH₂-CH₃ (δ ~2.3–2.7 ppm).
- Benzyl aromatic protons : Singlets or doublets at δ 7.2–7.5 ppm .
High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies N-H stretches (~3300 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to volatility and amine odor; avoid inhalation of vapors .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation.
- Spill Management : Neutralize with dilute acetic acid, then absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can X-ray crystallography be employed to determine the stereochemistry of this compound, and what challenges arise in data interpretation?
- Methodological Answer : Single-crystal X-ray diffraction is ideal for resolving stereochemistry. Grow crystals via slow evaporation in a non-polar solvent (e.g., hexane/ethyl acetate). Use software like ORTEP-3 for structural refinement . Challenges include:
- Crystal Quality : Poorly diffracting crystals may require optimization of crystallization conditions.
- Disorder : Flexible ethyl or benzyl groups may exhibit positional disorder, requiring advanced refinement techniques (e.g., SHELXL) .
Compare bond angles (e.g., N-C-C ~109.5° for sp³ hybridization) with literature values to validate geometry .
Q. What strategies are effective in resolving data contradictions when analyzing the compound's reactivity in different solvent systems?
- Methodological Answer :
- Solvent Screening : Test reactivity in polar aprotic (DMF, DMSO), protic (MeOH, H₂O), and non-polar (toluene) solvents. Monitor reaction progress via in situ IR or LC-MS.
- Contradiction Analysis : If yields vary, check solvent basicity (e.g., DMF may deprotonate intermediates) or dielectric constant effects on transition states .
- Control Experiments : Repeat reactions under inert atmosphere (Ar/N₂) to rule out oxidation side reactions .
Q. How does the compound's configuration influence its coordination behavior with transition metals, and what analytical techniques validate these interactions?
- Methodological Answer : The (S)-enantiomer can act as a chiral ligand. To study coordination:
- Synthesis of Complexes : React with ZnCl₂ or Cu(ClO₄)₂ in ethanol/water mixtures. Monitor color changes (e.g., Zn complexes often colorless; Cu may form blue solutions) .
- Validation Techniques :
- UV-Vis : Detect d-d transitions (e.g., Cu²⁺ at ~600–800 nm).
- EPR : Confirm paramagnetic Cu²⁺ geometry.
- X-ray Crystallography : Resolve metal-ligand bond lengths (e.g., Zn-N ~2.0–2.2 Å) .
Q. What methodological approaches are recommended for studying the compound's potential as a chiral ligand in asymmetric catalysis?
- Methodological Answer :
- Model Reactions : Test in asymmetric aldol or Michael additions. Use substrates like benzaldehyde and cyclohexanone.
- Enantiomeric Excess (ee) : Measure via chiral HPLC (e.g., Chiralpak IA column) or NMR with chiral shift reagents .
- Kinetic Studies : Compare reaction rates and selectivity (dr/ee) under varying temperatures and catalyst loadings. Optimize using DOE (Design of Experiments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
